molecular formula C16H27N3O3S B5435789 N'-benzyl-N-(2-methoxyethyl)-N-(1-methylpiperidin-4-yl)sulfamide

N'-benzyl-N-(2-methoxyethyl)-N-(1-methylpiperidin-4-yl)sulfamide

Cat. No. B5435789
M. Wt: 341.5 g/mol
InChI Key: GLZANPWRIJURJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-methoxyethyl)-N-(1-methylpiperidin-4-yl)sulfamide, commonly known as BMS-986142, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. This molecule has shown promising results as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

BMS-986142 targets the TYK2 enzyme, which plays a key role in the signaling pathway of several cytokines that are involved in the inflammatory response. By inhibiting TYK2, BMS-986142 reduces the production of cytokines that are responsible for inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to effectively reduce inflammation in preclinical models. In addition, it has been shown to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986142 is that it has shown promising results in preclinical models, making it a potential candidate for further development as a treatment for autoimmune diseases. However, one limitation is that it has not yet been tested in human clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

There are several future directions for research on BMS-986142. One direction is to conduct clinical trials in humans to determine its efficacy and safety as a treatment for autoimmune diseases. Another direction is to investigate its potential as a treatment for other diseases that involve inflammation, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of BMS-986142 involves several steps, starting with the reaction of 1-methylpiperidine with benzyl chloride to form N-benzyl-1-methylpiperidine. This intermediate is then reacted with 2-methoxyethylamine to form N-benzyl-N-(2-methoxyethyl)-1-methylpiperidine. Finally, this compound is reacted with sulfamide to form BMS-986142.

Scientific Research Applications

BMS-986142 has been extensively studied in preclinical models and has shown promising results in treating autoimmune diseases. In a study published in the Journal of Immunology, BMS-986142 was found to effectively inhibit the production of cytokines that are involved in the inflammatory response. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that BMS-986142 was effective in treating psoriasis in a mouse model.

properties

IUPAC Name

4-[benzylsulfamoyl(2-methoxyethyl)amino]-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-18-10-8-16(9-11-18)19(12-13-22-2)23(20,21)17-14-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZANPWRIJURJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CCOC)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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